

In Vitro Profile of NW-1689: A Technical Overview

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Compound of Interest

Compound Name: NW-1689

Cat. No.: B1304859

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Abstract

This technical guide provides a comprehensive overview of **NW-1689**, a known process-related impurity and degradation product of the anti-Parkinsonian drug, Safinamide. While extensive in vitro biological activity data for **NW-1689** is not publicly available, this document consolidates the existing chemical and analytical information. This guide will detail its identity, methods of characterization, and its relationship to the parent compound, Safinamide.

Introduction

NW-1689 has been identified as 4-[(3-fluorophenyl)methoxy]-benzoic acid. It is a significant impurity in the bulk drug substance of Safinamide mesilate, an established therapy for Parkinson's disease. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that requires thorough characterization and control to ensure the safety and efficacy of the final drug product. Understanding the profile of impurities like **NW-1689** is essential for pharmaceutical development and quality control.

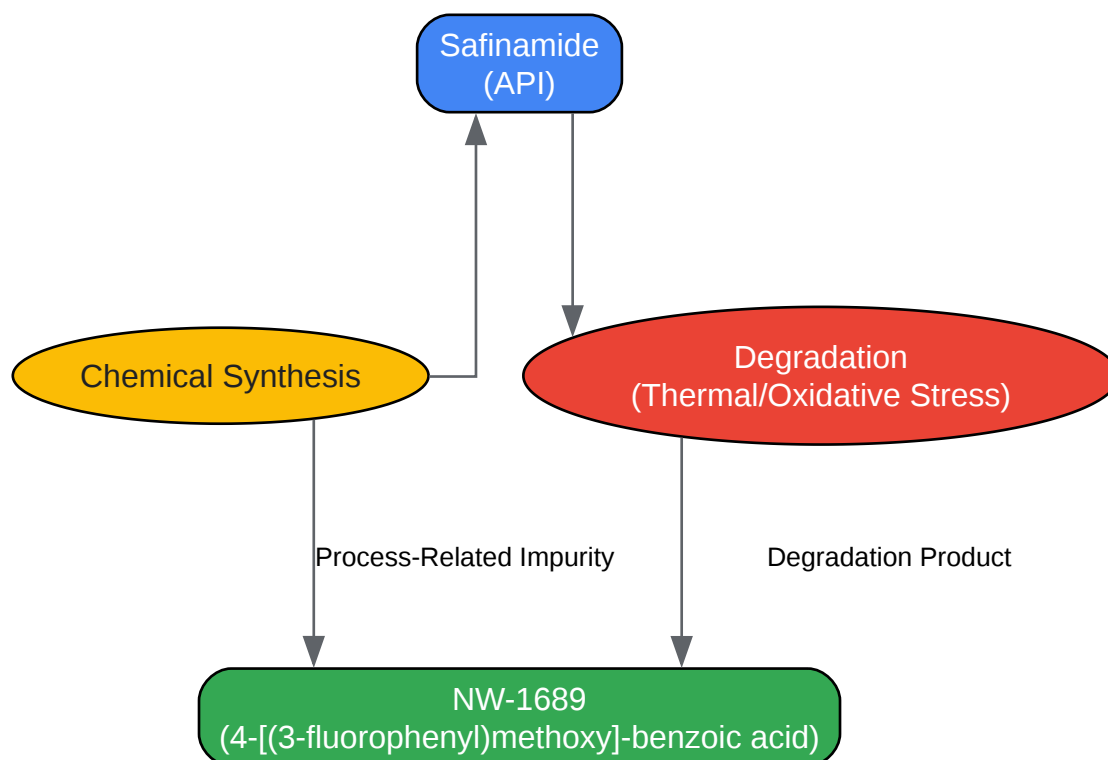
Chemical Identity and Properties

The quantitative data available for **NW-1689** is primarily related to its chemical identification and characterization.

Identifier	Value
Compound Name	NW-1689
Chemical Name	4-[(3-fluorophenyl)methoxy]-benzoic acid
CAS Number	405-85-6
Molecular Formula	C ₁₄ H ₁₁ FO ₃
Molecular Weight	246.24 g/mol
Parent Drug	Safinamide
Impurity Type	Process-related and Degradation Product

Formation and Origin

NW-1689 is formed during the synthesis of Safinamide and can also arise from its degradation under specific stress conditions. The primary reference for its characterization is the study by Zou et al. (2017), which investigated the impurities of Safinamide mesilate.



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Caption: Logical relationship of **NW-1689** to Safinamide.

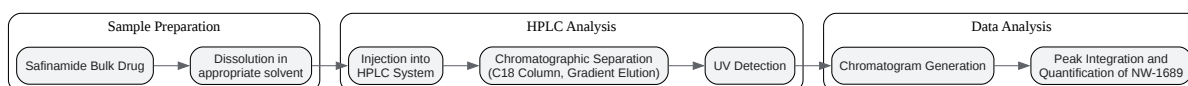
Experimental Protocols for Characterization

The definitive characterization of **NW-1689** was described by Zou et al. (2017). While the full, detailed protocols are contained within the publication, the methodologies employed are standard analytical techniques for impurity identification.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method was developed for the separation and quantification of Safinamide and its impurities, including **NW-1689**.

- **Objective:** To separate and quantify process-related impurities and degradation products from the bulk Safinamide drug substance.
- **General Method:** A reversed-phase HPLC method is typically used. The abstract of the reference paper indicates the use of a C18 column with a gradient mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile). Detection is commonly performed using a UV detector at a wavelength where all compounds of interest have adequate absorbance.
- **Significance:** This method is crucial for routine quality control to ensure that the levels of **NW-1689** in batches of Safinamide are below the accepted threshold.



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Caption: General workflow for HPLC analysis of **NW-1689**.

Spectroscopic and Spectrometric Techniques

The structural elucidation of **NW-1689** was accomplished using a combination of spectroscopic and spectrometric methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be used to determine the chemical structure, including the connectivity of atoms and the chemical environment of the protons and carbons.
- Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass of the molecule, which is used to confirm the elemental composition (molecular formula).
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carboxylic acid and ether linkages.

In Vitro Biological Activity

A thorough search of the scientific literature and public databases did not yield any specific studies on the in vitro biological activity of **NW-1689**. Research on this compound has been primarily focused on its analytical detection and characterization as a pharmaceutical impurity. Therefore, no quantitative data on its pharmacological or toxicological effects (e.g., IC₅₀, EC₅₀, etc.) are available in the public domain. The primary concern with such impurities is to control their levels to be within pharmaceutically acceptable limits, as their biological effects are often unknown.

Conclusion

NW-1689, chemically identified as 4-[(3-fluorophenyl)methoxy]-benzoic acid, is a known process-related impurity and degradation product of the drug Sildenafil. Its characterization has been achieved through standard analytical techniques including HPLC, NMR, MS, and IR spectroscopy. At present, there is a lack of publicly available data regarding the specific in vitro biological activity of **NW-1689**. For drug development and manufacturing, the focus remains on the analytical methods to monitor and control its presence in the final drug product to ensure patient safety. Further research would be required to elucidate any potential pharmacological or toxicological effects of this compound.

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